Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Tosylaziridin-2-yl)pyridine is a heterocyclic compound that features both a pyridine ring and an aziridine ring with a tosyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Tosylaziridin-2-yl)pyridine typically involves the reaction of 2-pyridyl aziridine with tosyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the tosylated product. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for 2-(1-Tosylaziridin-2-yl)pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Tosylaziridin-2-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different substituted pyridine derivatives.
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form N-oxides.
Substitution: The tosyl group can be substituted with other functional groups through reactions with nucleophiles.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Reagents such as benzylamine or methanol under mild acidic or basic conditions.
Oxidation: m-CPBA in dichloromethane at room temperature.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Major Products:
Nucleophilic Ring Opening: Substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Substitution: Various functionalized pyridine derivatives.
Scientific Research Applications
2-(1-Tosylaziridin-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound is used in the development of novel polymers and materials with unique properties.
Organic Synthesis: It acts as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical structures.
Mechanism of Action
The mechanism of action of 2-(1-Tosylaziridin-2-yl)pyridine largely depends on its reactivity and the specific reactions it undergoes. The aziridine ring’s strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The tosyl group enhances the compound’s electrophilicity, making it more susceptible to nucleophilic attacks. These properties enable the compound to participate in various chemical transformations, contributing to its versatility in organic synthesis.
Comparison with Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine ring, known for its biological activities.
2-(Pyridin-2-yl)thiazole: A compound with a thiazole ring, used in medicinal chemistry for its pharmacological properties.
2-(Pyridin-2-yl)oxazole: Featuring an oxazole ring, this compound is also used in the synthesis of bioactive molecules.
Uniqueness: 2-(1-Tosylaziridin-2-yl)pyridine is unique due to the presence of both an aziridine ring and a tosyl group, which confer distinct reactivity and functionalization potential. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis and materials science.
Properties
CAS No. |
796975-18-3 |
---|---|
Molecular Formula |
C14H14N2O2S |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylaziridin-2-yl]pyridine |
InChI |
InChI=1S/C14H14N2O2S/c1-11-5-7-12(8-6-11)19(17,18)16-10-14(16)13-4-2-3-9-15-13/h2-9,14H,10H2,1H3 |
InChI Key |
IMXWEQIAXXZIMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.